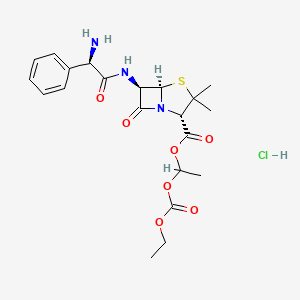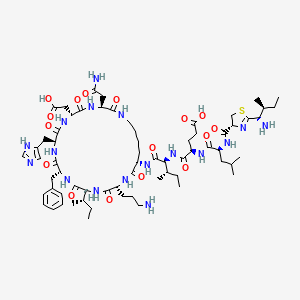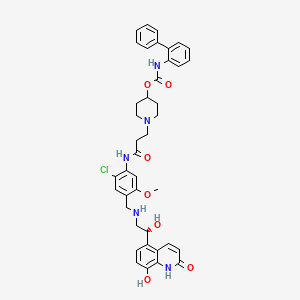
Batefenterol
Overview
Description
Batefenterol, also known as GSK-961081A, is an investigational drug that has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . It is a novel bifunctional molecule composed of a muscarinic antagonist and a β2-adrenoceptor agonist .
Molecular Structure Analysis
The molecular structure of Batefenterol is quite complex. It has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . The detailed structure can be found in various chemical databases .
Physical And Chemical Properties Analysis
Batefenterol has a molecular weight of 740.25 and a chemical formula of C40H42ClN5O7 . It has a density of 1.4±0.1 g/cm3, a boiling point of 948.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C .
Scientific Research Applications
1. Chronic Obstructive Pulmonary Disease (COPD) Treatment Batefenterol, also known by its research code GSK961081, is being studied for its efficacy in treating COPD. It is a bi-functional molecule with both muscarinic antagonist and β2-adrenoceptor agonist pharmacology, which could potentially improve lung function and reduce symptoms in COPD patients .
Pharmacokinetics and Pharmacodynamics
Research has been conducted to understand the population pharmacokinetics (PK) and pharmacodynamics (PD) of Batefenterol in patients with moderate-to-severe COPD. This helps determine the appropriate dosing and understand how the drug works within the body .
Dose-Response Studies
Batefenterol has been subjected to randomized dose-finding studies to assess the dose-response relationship, efficacy, and safety when administered via dry powder inhaler to patients with COPD .
Mechanism of Action
Target of Action
Batefenterol, also known as GSK961081, is a bifunctional molecule that primarily targets muscarinic receptors (M2 and M3) and β2-adrenoceptors . These receptors play a crucial role in the regulation of airway smooth muscle tone. The muscarinic receptors are responsible for bronchoconstriction when activated, while the β2-adrenoceptors cause bronchodilation when stimulated .
Mode of Action
Batefenterol operates through a dual mechanism of action. It acts as an antagonist to the muscarinic receptors, thereby inhibiting bronchoconstriction. Simultaneously, it acts as an agonist to the β2-adrenoceptors, promoting bronchodilation . This dual action helps to alleviate symptoms of airway obstruction, making batefenterol a promising option for managing various obstructive airway diseases .
Biochemical Pathways
By blocking muscarinic receptors and activating β2-adrenoceptors, batefenterol likely influences the balance of these pathways to promote airway dilation .
Pharmacokinetics
A two-compartment disposition pharmacokinetic model with first-order absorption has been used to describe the plasma concentration-time data of batefenterol .
Result of Action
The primary molecular effect of batefenterol is the antagonism of muscarinic receptors and the agonism of β2-adrenoceptors, leading to bronchodilation . On a cellular level, this results in the relaxation of airway smooth muscle cells, reducing airway obstruction and improving lung function .
Safety and Hazards
Future Directions
Batefenterol is currently in the investigational stage and has been used in trials studying the treatment of Pulmonary Disease, Chronic Obstructive . The primary objective of one such study was to model the dose–response of Batefenterol and select a dose for Phase III development . The results of these studies will guide the future directions of Batefenterol.
properties
IUPAC Name |
[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQGVSPQJGGB-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Batefenterol | |
CAS RN |
743461-65-6 | |
| Record name | Batefenterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batefenterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BATEFENTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Batefenterol interact with its target and what are the downstream effects?
A1: Batefenterol is a bifunctional molecule acting as both a muscarinic antagonist and a β2-adrenoceptor agonist [, ]. It binds to the M3 muscarinic receptor, blocking the bronchoconstrictive effects of acetylcholine. Simultaneously, it activates β2-adrenoceptors, leading to bronchodilation []. The combined effect results in sustained bronchodilation, making it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) [, , ].
Q2: What is the structure-activity relationship (SAR) of Batefenterol? How do structural modifications impact its activity?
A2: While specific SAR details are not extensively discussed in the provided abstracts, research leading to Batefenterol involved optimizing both muscarinic antagonist and β2 agonist activities by modifying the linker motif to achieve a 24-hour duration of action in a guinea pig bronchoprotection model []. This suggests that the linker region plays a crucial role in balancing the dual pharmacology and duration of action.
Q3: What is the pharmacokinetic (PK) profile of Batefenterol?
A3: Batefenterol exhibits low systemic bioavailability after both inhaled and oral administration []. Following intravenous administration, the absolute oral bioavailability was found to be only 0.012% []. It is primarily excreted fecally, with a high fecal excretion and low urinary excretion observed following both intravenous and oral administration []. A study investigating the pharmacokinetics of Batefenterol in combination with Fluticasone Furoate found that co-administration did not significantly impact Batefenterol's systemic exposure [].
Q4: What is the efficacy of Batefenterol in preclinical models and clinical trials?
A4: Batefenterol has demonstrated promising results in preclinical models. In a guinea pig bronchospasm model, Batefenterol effectively prevented acetylcholine-induced bronchoconstriction [, ]. Furthermore, in a Phase IIb clinical trial, Batefenterol showed statistically and clinically significant improvements in lung function compared to placebo in patients with moderate to severe COPD [, ]. Improvements in lung function with Batefenterol at doses of 150 µg or higher were comparable to those observed with Umeclidinium/Vilanterol [].
Q5: Are there any known resistance mechanisms to Batefenterol?
A5: While the provided abstracts don't directly address resistance mechanisms, it's important to consider that long-term use of β2-agonists, particularly in combination with inhaled corticosteroids, has been associated with a potential for reduced efficacy in some COPD patients. Further research is needed to understand if similar mechanisms might affect Batefenterol's long-term effectiveness.
Q6: What are the potential advantages of Batefenterol over existing COPD therapies?
A6: As a bifunctional molecule, Batefenterol offers potential advantages over single-mechanism bronchodilators. Its dual action on both muscarinic and β2-adrenergic receptors could lead to more effective bronchodilation [, ]. Additionally, its long duration of action may allow for once-daily dosing, potentially improving patient adherence compared to medications requiring more frequent administration [, ].
Q7: What is the current status of Batefenterol development?
A7: Batefenterol has been investigated in Phase IIb clinical trials for COPD [, ]. Based on promising results from these trials, a dose of 300 µg has been proposed as the optimal dose for further Phase III studies []. Additionally, research is ongoing to investigate the potential of combining Batefenterol with inhaled corticosteroids, such as Fluticasone Furoate, for enhanced efficacy in treating COPD [, , ]. Machine learning models suggest that Batefenterol, both alone and in combination with Fluticasone Furoate, has a moderate to very high probability of being approved for COPD treatment in the future [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



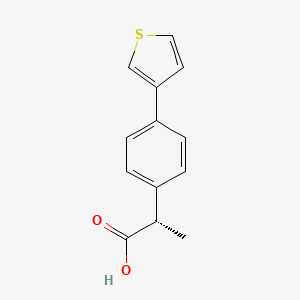
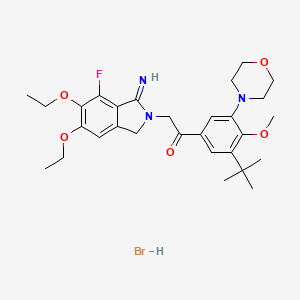
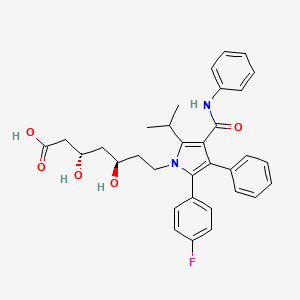


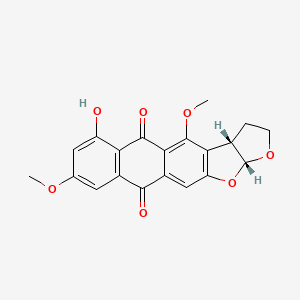
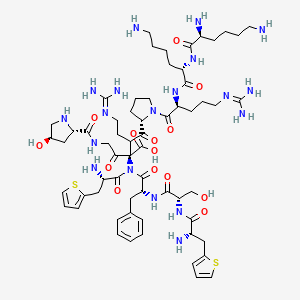



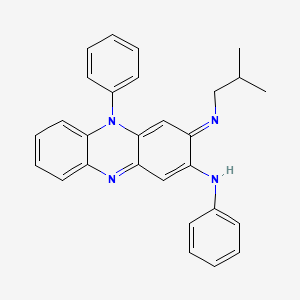
![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)
